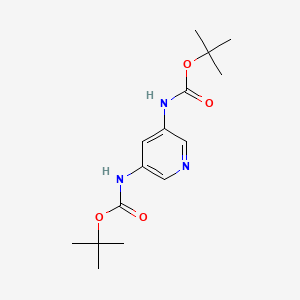
Di-tert-butyl pyridine-3,5-diyldicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl pyridine-3,5-diyldicarbamate is an organic compound with the molecular formula C15H23N3O4 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl pyridine-3,5-diyldicarbamate can be synthesized through a multi-step process. One common method involves the reaction of pyridine-3,5-dicarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may involve distillation, crystallization, or other separation techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl pyridine-3,5-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The carbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamate groups.
Substitution: New compounds with substituted functional groups replacing the carbamate groups.
Scientific Research Applications
Di-tert-butyl pyridine-3,5-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of di-tert-butyl pyridine-3,5-diyldicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: A related compound with tert-butyl groups at positions 2 and 6 of the pyridine ring.
2,4,6-Tri-tert-butylpyridine: Another derivative with tert-butyl groups at positions 2, 4, and 6.
Di-tert-butyl dicarbonate: A reagent used in the synthesis of carbamate derivatives.
Uniqueness
Di-tert-butyl pyridine-3,5-diyldicarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C15H23N3O4 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-7-11(9-16-8-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H,17,19)(H,18,20) |
InChI Key |
AWJVWSPNCHWCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CN=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















